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Compound of Interest

5-(4-bromo-2,3-
Compound Name:
difluorophenyl)oxazole

CAS No.: 2379321-77-2

Cat. No.: B6294053

Get Quote

Technical Profile: CAS 2364584-75-6
5-(4-Bromo-2,5-difluorophenyl)oxazole: A Strategic
Building Block for Medicinal Chemistry[1]
Executive Summary

CAS 2364584-75-6, chemically known as 5-(4-Bromo-2,5-difluorophenyl)oxazole, is a high-
value heteroaromatic intermediate utilized in the synthesis of complex pharmaceutical
ingredients.[1][2] Characterized by a 2,5-difluorophenyl core fused to an oxazole ring, this
compound serves as a critical electrophile in palladium-catalyzed cross-coupling reactions
(e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motifs—specifically the bioisosteric
oxazole and the metabolically stable fluorinated phenyl ring—make it a "privileged scaffold” in
the development of kinase inhibitors, PROTACs, and modulators of G-protein coupled
receptors (GPCRs).[1]

Chemical Identity & Physicochemical Properties
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The following table summarizes the core identifiers and calculated properties essential for

experimental planning.

Property

Value

Chemical Name

5-(4-Bromo-2,5-difluorophenyl)oxazole

CAS Number 2364584-75-6
Molecular Formula CoHaBrF2NO
Molecular Weight 260.03 g/mol

Physical State

Solid (typically off-white to pale yellow powder)

Soluble in DMSO, DMF, MeOH, DCM; Low

Solubility S
solubility in water

LogP (Predicted) ~3.38

TPSA 26.03 Az

Purity Grade

Typically 298% (HPLC) for research applications

SMILES

FC1=CC(C2=CN=C02)=C(F)C=C1Br

Structural Analysis & Medicinal Utility

This compound is not merely a reagent; it is a designed scaffold containing three key features

for drug design:

o Oxazole Ring: Acts as a bioisostere for amides or esters, improving metabolic stability

against hydrolysis while maintaining hydrogen bond acceptor capability (via the nitrogen

atom).[1] It often mimics the peptide bond in peptidomimetics.[1]

» 2,5-Difluorophenyl Moiety: The strategic placement of fluorine atoms modulates the pKa of

the aromatic ring, alters lipophilicity, and blocks metabolic "soft spots" (sites of cytochrome

P450 oxidation), thereby extending the half-life of the final drug candidate.[1]

» Aryl Bromide Handle: The bromine atom at the 4-position is highly reactive toward oxidative

addition by transition metals, serving as a "universal socket" for attaching diverse

© 2026 BenchChem. All rights reserved.

2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

pharmacophores.[1]

Synthetic Pathways & Manufacturing

While proprietary manufacturing routes exist, the synthesis of CAS 2364584-75-6 generally
follows established heteroaromatic ring construction methodologies.[1]

Mechanism of Synthesis (Retrosynthetic Analysis)

The most robust route involves the Van Leusen Oxazole Synthesis, reacting a specific
aldehyde with Tosylmethyl isocyanide (TosMIC).[1]

e Precursor: 4-Bromo-2,5-difluorobenzaldehyde.[1]
o Reagent: Tosylmethyl isocyanide (TosMIC).[1]

» Conditions: Basic conditions (e.g., K2COs in MeOH) to effect the [3+2] cycloaddition followed
by elimination of the sulfinate group.[1]

4-Bromo-2,5- + TosMIC, K2CO3
difluorobenzaldehyde MeOH, Reflux T
\ Cyclic Intermediate Elimination ; CAS 2364584-75-6
/ (Transient) (Oxazole Product)
TosMIC
(Reagent)

Click to download full resolution via product page

Figure 1: Proposed synthetic pathway via Van Leusen chemistry.

Experimental Protocols
Protocol A: Handling and Stock Solution Preparation

¢ Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for biological stock
solutions due to the compound's lipophilicity.[1]

o Storage: Powder should be stored at 2—-8°C under inert atmosphere (Nitrogen/Argon) to
prevent slow oxidation or hydrolysis.
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e Procedure:
o Weigh 2.60 mg of CAS 2364584-75-6.
o Add 1.0 mL of anhydrous DMSO to generate a 10 mM stock solution.
o Vortex for 30 seconds until fully dissolved.

o Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: General Suzuki-Miyaura Coupling (Cross-Coupling
Application)

This protocol validates the reactivity of the bromide handle.[1]

¢ Reagents:

o

Substrate: 1.0 eq CAS 2364584-75-6.[1]

o

Partner: 1.2 eq Aryl Boronic Acid.

[¢]

Catalyst: 5 mol% Pd(dppf)Clz[1]-DCM.

[e]

Base: 2.0 eq K2COs (2M aqueous).[1]

o

Solvent: 1,4-Dioxane.
o Workflow:

o Charge a microwave vial with the substrate, boronic acid, and catalyst.[1]

[¢]

Purge with Nitrogen for 5 minutes.[1]

o

Add degassed solvent and base.[1]

Heat to 90°C for 2—4 hours.

o

[¢]

Workup: Dilute with EtOAc, wash with brine, dry over Na=SOa4, and concentrate.
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o Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]

CAS 2364584-75-6
(Electrophile)

Pd(0), Base |Pd(0), Ligand, Base \Pd(ll), Base

Suzuki Coupling Buchwald-Hartwig Heck Reaction
(+ R-B(OH)2) (+ R-NH2) (+ Alkene)
Biaryl Scaffold Aminated Core Alkenylated Core

(Kinase Inhibitors) (GPCR Ligands) (Polymer/Probe)

Click to download full resolution via product page

Figure 2: Divergent synthesis applications using the bromide handle.[1]

Availability & Sourcing

This compound is currently available as a "Building Block" from specialized chemical suppliers
catering to drug discovery.[1]

e Primary Suppliers:
o ChemScene: Catalog No. CS-0192743.[1][2]
o BLDpharm: Catalog No. BD01525991.[1]
o Boroncore: Catalog No.[1][3] BC016649.[1][4]
e Lead Time: Typically in stock (USA/China warehouses) or 2-3 weeks for synthesis.[1]

e Regulatory Status: For Research Use Only (RUO).[1] Not approved for human therapeutic
use.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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